2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine
CAS No.: 903590-00-1
Cat. No.: VC11794460
Molecular Formula: C22H23ClN8
Molecular Weight: 434.9 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine - 903590-00-1](/images/structure/VC11794460.png)
CAS No. | 903590-00-1 |
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Molecular Formula | C22H23ClN8 |
Molecular Weight | 434.9 g/mol |
IUPAC Name | 1-[(2-chlorophenyl)methyl]-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Standard InChI | InChI=1S/C22H23ClN8/c1-15-11-16(2)28-22(27-15)30-9-7-29(8-10-30)20-18-12-26-31(21(18)25-14-24-20)13-17-5-3-4-6-19(17)23/h3-6,11-12,14H,7-10,13H2,1-2H3 |
Standard InChI Key | MJVGYGWSSFYOLE-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl)C |
Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl)C |
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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A pyrazolo[3,4-d]pyrimidine core, a bicyclic scaffold known for its role in kinase inhibition.
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A piperazine ring at the 4-position of the pyrazolo[3,4-d]pyrimidine, providing conformational flexibility and hydrogen-bonding capabilities.
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A 4,6-dimethylpyrimidine group attached to the piperazine, contributing hydrophobic interactions and steric bulk.
The presence of a 2-chlorobenzyl substituent on the pyrazolo[3,4-d]pyrimidine core enhances electron-withdrawing effects, potentially influencing binding affinity to biological targets.
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS No. | 903590-00-1 |
Molecular Formula | C₂₂H₂₃ClN₈ |
Molecular Weight | 434.9 g/mol |
IUPAC Name | 2-(4-{1-[(2-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine likely follows a multi-step protocol common to pyrazolo[3,4-d]pyrimidine derivatives:
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Core Formation: Cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with a chloropyrimidine derivative under basic conditions.
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Piperazine Coupling: Nucleophilic substitution at the 4-position of the pyrazolo[3,4-d]pyrimidine using a piperazine derivative.
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Dimethylpyrimidine Attachment: Mitsunobu or Ullmann coupling to introduce the 4,6-dimethylpyrimidine moiety.
Patents describing analogous compounds (e.g., WO2013080141A1 , US20100190771A1 ) highlight the use of palladium catalysts for cross-coupling reactions and microwave-assisted synthesis to enhance yields .
Stability and Reactivity
The compound’s stability is influenced by:
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Hydrolysis Sensitivity: The pyrazolo[3,4-d]pyrimidine core may degrade under strongly acidic or basic conditions due to ring-opening reactions.
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Oxidative Stability: The piperazine ring’s secondary amines are susceptible to oxidation, necessitating inert storage conditions.
Biological Activity and Mechanisms
Kinase Modulation
Pyrazolo[3,4-d]pyrimidines are established ATP-competitive kinase inhibitors. Molecular docking studies suggest that the 2-chlorobenzyl group in this compound may occupy hydrophobic pockets in kinase active sites, while the piperazine and dimethylpyrimidine groups mediate polar interactions. Comparative analysis with PD078749 (PubChem CID: 118325989 ) reveals shared binding motifs but divergent selectivity profiles due to substituent variations .
Table 2: Hypothesized Biological Targets
Pharmacokinetic and Toxicological Considerations
ADME Profiles
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Absorption: The compound’s logP (predicted ≈3.1) suggests moderate lipophilicity, favoring oral absorption but potentially limiting aqueous solubility.
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Metabolism: Piperazine rings are often metabolized via cytochrome P450-mediated oxidation, necessitating co-administration with CYP inhibitors in preclinical studies .
Toxicity Risks
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Hepatotoxicity: Chlorinated aryl groups may generate reactive metabolites, as observed in related compounds .
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CNS Penetration: The dimethylpyrimidine group’s hydrophobicity raises concerns about blood-brain barrier crossing and off-target effects.
Research Gaps and Future Directions
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Target Identification: High-throughput screening against kinase libraries is needed to elucidate precise molecular targets.
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In Vivo Efficacy: Rodent models of bacterial infection and xenograft tumors could validate therapeutic potential .
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Formulation Optimization: Nanocrystal or prodrug strategies may address solubility limitations.
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